(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(5-bromo-2-chlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(5-bromo-2-chlorophenyl)methanone is a useful research compound. Its molecular formula is C13H13BrClNO2 and its molecular weight is 330.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(5-bromo-2-chlorophenyl)methanone, a bicyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
The compound's structure features a bicyclic system that is known for its ability to interact with biological macromolecules. The molecular formula is C13H12BrClN, and it possesses a molecular weight of approximately 305.6 g/mol. The presence of halogen substituents (bromine and chlorine) may enhance its lipophilicity and biological activity.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its interaction with various receptors and enzymes. Key areas of focus include:
- Kappa Opioid Receptor Antagonism : Studies have indicated that related bicyclic compounds exhibit potent antagonistic effects at the kappa opioid receptor (KOR), which is implicated in pain modulation and addiction pathways. For instance, analogs demonstrated IC50 values in the low nanomolar range, suggesting significant potency against KOR .
- Antiparasitic Activity : Compounds within this structural class have shown promise against Trypanosoma brucei, the causative agent of sleeping sickness. In vitro assays revealed that certain derivatives exhibited EC50 values as low as 260 nM, indicating effective growth inhibition .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Receptor Binding : The compound likely binds to specific receptors due to its structural conformation, influencing downstream signaling pathways.
- Enzyme Inhibition : It may inhibit enzymes critical for the survival of pathogens or modulate neurotransmitter systems, impacting both therapeutic and side effects.
Case Studies
Several studies have highlighted the biological activity of related compounds:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for evaluating therapeutic potential:
- Absorption : Compounds in this class typically exhibit good gastrointestinal absorption due to their lipophilic nature.
- Distribution : They can penetrate the blood-brain barrier effectively, making them suitable candidates for CNS-targeted therapies.
- Toxicology : Preliminary assessments suggest a favorable safety profile; however, comprehensive toxicological evaluations are necessary.
Eigenschaften
IUPAC Name |
(5-bromo-2-chlorophenyl)-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClNO2/c14-8-1-4-12(15)11(5-8)13(17)16-9-2-3-10(16)7-18-6-9/h1,4-5,9-10H,2-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAHLNMWTACQQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.